![molecular formula C11H14N2 B2564261 (1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane CAS No. 2138282-07-0](/img/structure/B2564261.png)
(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane” is also known as Sofinicline . It is a small molecule that has been used in trials studying the treatment of ADHD, Neuralgia, Diabetic, Diabetic Neuropathies, Diabetic Polyneuropathy, and Diabetic Neuropathic Pain . The molecular formula of Sofinicline is C10H11Cl2N3 .
Synthesis Analysis
The synthesis of similar bicyclic structures has been reported. For instance, the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been described . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation .Molecular Structure Analysis
The molecular structure of Sofinicline is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Scientific Research Applications
Medicinal Chemistry and Drug Development
(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane: holds significant potential as a building block for drug discovery. Researchers have exploited its all-carbon quaternary center to create novel bicyclo[3.1.0]hexane derivatives via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . These scaffolds can serve as starting points for designing bioactive compounds targeting various diseases.
Spiro Compounds in Organic Synthesis
The compound’s spirocyclic nature makes it valuable in synthetic chemistry. For instance, racemic (1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane has been employed in enantioselective approaches to synthesize bicyclo[2.2.1]heptane-1-carboxylates via formal [4 + 2] cycloaddition reactions . Such transformations contribute to the diversity of spirocyclic compounds.
Catalysis and Photoredox Chemistry
The compound’s photoredox properties have attracted attention. In the synthesis of bicyclo[3.1.0]hexanes, both organic and iridium photoredox catalysts, along with blue LED irradiation, have been effective . Understanding its photochemical behavior could lead to innovative catalytic applications.
Chemical Biology and Pharmacology
Investigating the biological activity of (1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane is crucial. While direct studies are scarce, its structural features suggest potential interactions with biological targets. Computational modeling and in vitro assays could reveal its binding affinity and pharmacological relevance.
For additional reading, you can find more about EN300-724970 here .
Mechanism of Action
properties
IUPAC Name |
(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-10(8-12-6-1)11-5-3-9(11)4-7-13-11/h1-2,6,8-9,13H,3-5,7H2/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWIXLVIVYWSCN-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.